4-溴-1,1-二氟-2-甲基丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1,1-difluoro-2-methylbutane is a halogenated hydrocarbon with bromine and fluorine substituents. It is related to compounds that have been synthesized and studied for their reactivity and potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, 1-bromo-4-acyloxybutanes with electron-withdrawing groups were obtained through a Cu(I)-catalyzed photochemical addition and then transformed into 2,7-dioxabicyclo[4.1.0] heptanes upon treatment with potassium t-butoxide . Another study reported the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction . These methods highlight the versatility of brominated intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often analyzed using computational methods. In the study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies were performed to understand the reactivity and electronic properties . Such analyses are crucial for predicting the behavior of molecules under various conditions.

Chemical Reactions Analysis

Brominated compounds are known to participate in a variety of chemical reactions. For example, 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes were not only synthesized but also copolymerized with other monomers, demonstrating the potential for creating new polymeric materials . The autoxidation of optically active 1-bromo-2-methylbutane has been studied, revealing insights into the stereochemistry of radical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The gas phase photochemical bromination of isobutane, for example, was investigated to understand the kinetics and mechanism of bromination reactions, which are affected by factors such as temperature and the presence of inhibitors . The radical copolymerization of vinylidene fluoride with bromofluorinated alkenes was examined, leading to the assessment of reactivity ratios and the exploration of chemical modifications of the resulting polymers .

科学研究应用

构象分析

- (S)-(+)-1-溴-2-甲基丁烷使用振动圆二色性 (VCD) 分析来确定其构象稳定性和溴对其构象的影响。该研究将实验吸收和 VCD 光谱与从头算预测进行了比较,揭示了受溴取代影响的几种构象 (Wang 等人,2002)。

光学性质和原子尺寸

- 对 1-卤代-2-甲基丁烷(包括 1-溴-2-甲基丁烷)的研究集中于它们的旋光和原子尺寸。这些研究提供了对不同卤素原子之间的分子旋转和原子半径差异的见解 (Brauns, 1937)。

溶剂解和亲核溶剂参与

- 一项关于包括 2-溴-2-甲基丁烷在内的各种叔溴代烷溶剂解的研究探讨了亲核溶剂参与的作用。它证明了显着的亲核溶剂辅助,影响反应性模式 (Liu 等人,2009)。

烷基溴化物的振动分析

- 对 1-溴-2-甲基丁烷等烷基溴化物的红外和拉曼光谱分析提供了对其振动性质的详细见解。该研究有助于理解这些化合物的构象和振动行为 (Crowder & Jalilian, 1977)。

共聚研究

- 对偏二氟乙烯与溴氟代烯烃(如 4-溴-1,1,2-三氟丁-1-烯)共聚的研究探讨了动力学和反应性比。这项研究有助于理解共聚过程和材料性质 (Guiot 等人,2005)。

热分解研究

- 分析了 1-溴-2-甲基丁烷的热分解,重点关注氧气和溴化氢催化的影响。这项研究提供了在不同条件下分解行为的见解 (Hargreaves 等人,2007)。

自氧化过程

- 对 (+)-1-溴-2-甲基丁烷的自氧化研究调查了其与氧气的反应和对映异构体产物的形成。这项研究提供了对自氧化机理和产物形成的更深入理解 (Howard 等人,1977)。

溴化合物的合成

- 研究合成 4-溴-3-甲基苯甲醚和相关溴化化合物用于染料生产和其他应用。这些研究探索了有效的合成方法及其工业相关性 (Xie 等人,2020)。

对映选择性分解研究

- 对包括 S-1-溴-2-甲基丁烷在内的的手性烷基卤化物的对映选择性表面化学的研究提供了对移动手性中心对分解产物和机理的影响的见解 (Rampulla & Gellman, 2006)。

重金属测定

- 一项研究在分散液体-液体微萃取中使用 1-溴-3-甲基丁烷来测定水样中的重金属,突出了其在环境分析中的应用 (Peng 等人,2016)。

安全和危害

While specific safety and hazard information for 4-Bromo-1,1-difluoro-2-methylbutane is not available, general safety measures for handling brominated compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

属性

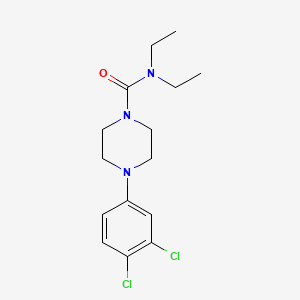

IUPAC Name |

4-bromo-1,1-difluoro-2-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrF2/c1-4(2-3-6)5(7)8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWDMDQXJKVBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)